![molecular formula C19H21NO4 B2734604 N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 433234-26-5](/img/structure/B2734604.png)
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide from the web search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact chemical suppliers.Physical And Chemical Properties Analysis
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has a molecular weight of 327.38. Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Analgesic Applications
Research on compounds structurally related to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, such as capsaicinoids, has demonstrated their potent analgesic properties. The crystal structure analysis of these compounds shows a unique conformation that might contribute to their analgesic efficacy by interacting with specific biological targets to modulate pain signals (Park et al., 1995).
Anticancer and Anti-inflammatory Properties
Synthetic derivatives of phenoxy acetamide, including those with similar structural motifs to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, have been investigated for their anticancer and anti-inflammatory activities. These studies have found that certain halogenated derivatives exhibit promising anticancer and anti-inflammatory effects, suggesting potential therapeutic applications in treating various cancers and inflammatory conditions (Rani et al., 2014).
Material Science Applications
The structural analysis of amide-containing isoquinoline derivatives related to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has revealed their ability to form complex structures with mineral acids. These compounds have shown potential in forming gels and crystalline salts, which could be explored for various applications in material science, including the development of novel materials with specific fluorescence properties (Karmakar et al., 2007).
Chemoselective Synthesis
The chemoselective acetylation of amino phenols to produce intermediates like N-(2-hydroxyphenyl)acetamide demonstrates the utility of these compounds in synthetic chemistry. This process, which uses immobilized lipase, highlights the potential for creating antimalarial drugs through natural synthesis pathways, showcasing another avenue of research and application for related compounds (Magadum & Yadav, 2018).
Safety and Hazards
Specific safety and hazard information for N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide was not found in the search results. It’s important to handle all chemicals with appropriate safety measures. For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)14(3)9-16/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDOZSCBYIWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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